molecular formula C32H24N4O2S2 B14082310 (E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid

(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid

Cat. No.: B14082310
M. Wt: 560.7 g/mol
InChI Key: RMHMULLPFDLMEB-HMMYKYKNSA-N
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Description

(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]indole core, the introduction of the benzo[c][1,2,5]thiadiazole moiety, and the final coupling with the thiophene and acrylic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be an important consideration.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and may require heating or cooling to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it an interesting subject for studies on reaction mechanisms and molecular interactions.

    Biology: In biological research, the compound could be used to study its effects on various biological systems, including its potential as a therapeutic agent.

    Medicine: The compound’s potential medicinal properties, such as its ability to interact with specific molecular targets, make it a candidate for drug development.

    Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn can affect various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid: This compound is unique due to its combination of aromatic and heterocyclic rings, which gives it distinct chemical and biological properties.

    Other Indole Derivatives: Compounds like indole-3-acetic acid or indole-3-butyric acid share some structural similarities but differ in their specific functional groups and overall structure.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole have a similar thiadiazole ring but lack the complex structure of the compound .

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple aromatic and heterocyclic rings

Properties

Molecular Formula

C32H24N4O2S2

Molecular Weight

560.7 g/mol

IUPAC Name

(E)-2-cyano-3-[5-[7-[4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]-2,1,3-benzothiadiazol-4-yl]thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C32H24N4O2S2/c1-18-5-8-21(9-6-18)36-27-4-2-3-24(27)26-16-19(7-13-28(26)36)23-11-12-25(31-30(23)34-40-35-31)29-14-10-22(39-29)15-20(17-33)32(37)38/h5-16,24,27H,2-4H2,1H3,(H,37,38)/b20-15+

InChI Key

RMHMULLPFDLMEB-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(S7)/C=C(\C#N)/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C5=CC=C(C6=NSN=C56)C7=CC=C(S7)C=C(C#N)C(=O)O

Origin of Product

United States

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